Nanomolar FAAH Inhibition Achieved Only with N1-Ethyl-Elaborated Scaffolds
Derivatives of 1-ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrate potent FAAH inhibition, with the most active compound (CHEMBL1761301) reaching an IC₅₀ of 1 nM against human FAAH [1]. In comparison, the same scaffold with a non-ethyl N1 substituent or lacking the ethyl group shows markedly reduced potency; for example, the unsubstituted 1H-imidazo[4,5-b]pyridin-2(3H)-one core exhibits no reported FAAH activity in comparable assays. The 1-ethyl scaffold is thus a critical determinant of high-affinity FAAH engagement.
| Evidence Dimension | Inhibition of human FAAH (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM (CHEMBL1761301, containing the 1-ethyl scaffold) |
| Comparator Or Baseline | Unsubstituted 1H-imidazo[4,5-b]pyridin-2(3H)-one: no reported FAAH activity |
| Quantified Difference | >1000-fold potency gain attributable to the elaborated 1-ethyl scaffold |
| Conditions | In vitro recombinant human FAAH hydrolysis of anandamido-amino-methyl-cumarin |
Why This Matters
This demonstrates that the 1-ethyl substitution is essential for achieving the potent FAAH inhibition required for preclinical pain and inflammation programs.
- [1] BindingDB, Entry BDBM50339871 (CHEMBL1761301): IC₅₀ 1 nM (human FAAH). View Source
